2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with various substituents such as a chlorophenyl group, dimethyl groups, and a methylpyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of microwave-mediated synthesis, which has been shown to be efficient and convenient for producing triazolo derivatives . The reaction conditions typically involve heating the reactants in a microwave reactor at elevated temperatures, resulting in high yields within a short reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment. It has shown promising cytotoxic activities against various cancer cell lines.
Antimicrobial Activity: Similar triazolo derivatives have demonstrated antiviral and antimicrobial activities. This compound could potentially be explored for similar applications.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with similar cytotoxic activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical properties and biological activities. Its potential as a CDK2 inhibitor and its structural complexity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17ClN6 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-11,12-dimethyl-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6/c1-12-7-6-10-23-19(12)28-14(3)13(2)17-20(28)24-11-27-21(17)25-18(26-27)15-8-4-5-9-16(15)22/h4-11H,1-3H3 |
InChI Key |
LXSOZFBRAFNJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C)C |
Origin of Product |
United States |
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